molecular formula C18H14ClN3OS B7746516 4-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride

4-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride

Cat. No.: B7746516
M. Wt: 355.8 g/mol
InChI Key: ZUODYUBVZDELNC-UHFFFAOYSA-N
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Description

4-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of a phenyl group and an amino phenol moiety further enhances its chemical properties and potential reactivity.

Scientific Research Applications

4-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thienopyrimidine-4-ones . This intermediate can then be further reacted with phenyl and amino phenol derivatives under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapy . The compound’s ability to bind to these targets and modulate their activity is crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride stands out due to its specific structural features, such as the combination of a thienopyrimidine core with a phenyl and amino phenol moiety

Properties

IUPAC Name

4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS.ClH/c22-14-8-6-13(7-9-14)21-17-15-10-16(12-4-2-1-3-5-12)23-18(15)20-11-19-17;/h1-11,22H,(H,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUODYUBVZDELNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)NC4=CC=C(C=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.